N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide is a complex organic compound that belongs to the class of thiadiazoles. This compound features a unique structural framework that includes a benzo[c][1,2,5]thiadiazole core, characterized by its nitrogen and sulfur heteroatoms. The compound's molecular formula is with a molecular weight of approximately 308.32 g/mol.
This compound has been documented in various chemical databases and research articles, emphasizing its potential applications in medicinal chemistry. It is classified under the broader category of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and antiviral properties. The compound's structural characteristics make it a candidate for further exploration in synthetic chemistry and pharmacology.
The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide typically involves multi-step synthetic pathways that include:
These methods highlight the complexity involved in synthesizing this compound and underscore the importance of selecting appropriate reaction conditions to achieve high yields and purity.
The molecular structure of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide can be represented using various notations:
InChI=1S/C11H12N6O3S/c1-16-8-4-3-7(5-9(8)17(2)21(16,19)20)14-11(18)10-12-6-13-15-10/h3-6H,1-2H3,(H,14,18)(H,12,13,15)
CN1C2=C(C=C(C=C2)NC(=O)C3=NC=NN3)N(S1(=O)=O)C
These representations illustrate the intricate arrangement of atoms within the molecule and provide insights into its potential reactivity and interactions with biological targets.
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide can undergo several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties.
The mechanism of action for N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide is primarily linked to its interactions with biological macromolecules:
The exact mechanism may vary depending on specific interactions at the molecular level with target proteins or nucleic acids.
The physical properties of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide include:
Chemical properties include its stability under ambient conditions but may vary under extreme pH or temperature conditions due to its reactive functional groups.
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide has several significant applications in scientific research:
This compound exemplifies how intricate organic compounds can lead to advancements in medicinal chemistry and therapeutic applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: